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Ald-CH2-PEG8-azide

PROTAC linker optimization targeted protein degradation ternary complex stability

PROTAC library synthesis demands monodisperse linkers-polydisperse PEG alternatives introduce >100 Da MW heterogeneity that confounds SAR analysis. Ald-CH2-PEG8-azide eliminates this variable. • Monodisperse PEG8 scaffold: discrete MW 437.5 g/mol ensures linker-length variability is excluded from SAR interpretation. • Orthogonal aldehyde-azide handles enable sequential, site-specific conjugation-imine/hydrazone ligation followed by CuAAC or SPAAC click chemistry. • Aqueous-compatible (XLogP3: -0.5); soluble in water, DMSO, DCM, DMF for flexible formulation without organic co-solvent denaturation of sensitive protein targets. Procure exact linker specification to ensure reproducible ternary complex formation and unambiguous structure-activity correlations across PROTAC libraries.

Molecular Formula C18H35N3O9
Molecular Weight 437.5 g/mol
Cat. No. B8106241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-CH2-PEG8-azide
Molecular FormulaC18H35N3O9
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCC=O)N=[N+]=[N-]
InChIInChI=1S/C18H35N3O9/c19-21-20-1-3-23-5-7-25-9-11-27-13-15-29-17-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h2H,1,3-18H2
InChIKeyMDBICGYCCGZSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-CH2-PEG8-azide Buyer's Guide


Ald-CH2-PEG8-azide (CAS 2353410-13-4) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a terminal aldehyde group and a terminal azide group . The compound features an eight-unit PEG backbone that imparts aqueous solubility while maintaining a discrete molecular weight of approximately 437.5 g/mol, distinguishing it from polydisperse PEG alternatives that introduce batch-to-batch variability [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions, while the aldehyde group reacts with amines, hydrazides, and aminooxy groups to form imine or hydrazone linkages . It is primarily procured for use as a PROTAC linker in targeted protein degradation campaigns and for site-specific bioconjugation applications requiring orthogonal reactive handles .

1
PROTAC linker design requiring discrete PEG8 length for ternary complex geometry
2
Orthogonal aldehyde-azide reactivity for sequential site-specific bioconjugation
3
Monodisperse PEG scaffold for reproducible linker length in SAR studies

Why Ald-CH2-PEG8-azide Cannot Be Substituted


Generic substitution among PEG-based linkers fails because three structural parameters—PEG chain length, monodispersity, and terminal functional group identity—produce non-interchangeable outcomes in downstream applications. A 2026 structure-activity relationship study demonstrated that GSPT1 degradation by Retro-2-based PROTACs depends specifically on PEG linker length, with PEG2, PEG4, and PEG8 variants yielding distinct degradation profiles [1]. Substituting a polydisperse PEG for a monodisperse PEG8 linker introduces molecular weight heterogeneity that compromises reproducibility in PROTAC library synthesis and obscures structure-activity correlations [2]. Furthermore, exchanging the aldehyde group for a carboxylic acid, amine, or NHS ester alters the conjugation chemistry and the stability of the resulting linkage, precluding direct one-to-one replacement [3]. Procurement decisions must therefore be made on the basis of the exact linker specification rather than functional group class alone.

PEG chain length variation
PEG4 or PEG12 linkers shift ternary complex residence time and spanning distance, altering degradation efficiency.
Polydisperse PEG alternatives
Molecular weight distributions obscure structure-activity relationships and compromise batch reproducibility in PROTAC libraries.
Functional group mismatch
Carboxylic acid, amine, or NHS ester replacements change conjugation chemistry and linkage stability, preventing direct one-to-one swap.

Ald-CH2-PEG8-azide vs. PEG4 and PEG12 Evidence


Ternary Complex Residence Time: PEG8 vs. PEG4

In PROTAC design, linker length directly modulates ternary complex residence time and subsequent degradation efficiency. PEG8 linkers have been shown to enhance residence time in the ternary complex by an order of magnitude relative to PEG4 linkers, translating to lower cellular EC50 values [1]. A 2026 study on Retro-2-based PROTACs further validated that GSPT1 degradation is PEG linker length-dependent, confirming that linker selection is not interchangeable [2].

Ternary complex residence time
Cross-study comparable
10
Order-of-magnitude enhancement over PEG4 linker
Correlates with lower cellular EC50 in PROTAC assays
PROTAC linker optimization targeted protein degradation ternary complex stability

PEG8 Linker Spanning Distance in PROTACs

The PEG8 backbone provides an extended conformational reach that enables spanning distances exceeding 3 nm between ligase pockets and substrate grooves within the ternary complex, a distance that shorter PEG4 linkers cannot reliably achieve [1]. PEG4 imposes a near-rigid span more suitable for sterically congested or buried binding pockets, while PEG12 may introduce excessive conformational entropy that destabilizes productive ternary complex formation [1].

Inter-ligand spanning distance
Class-level inference
PEG8: >3 nm span
PEG4: insufficient for >3 nm
PEG8 enables ternary complex geometry for distant pockets
Data to verify; review target-specific geometry
PROTAC linker length ternary complex geometry E3 ligase recruitment

Orthogonal Aldehyde and Azide Reactivity

Ald-CH2-PEG8-azide uniquely pairs an aldehyde group for amine/hydrazide conjugation with an azide group for click chemistry within a single monodisperse PEG8 scaffold . This orthogonal reactivity profile enables sequential, site-specific bioconjugation strategies that are not achievable with mono-functional PEG-azide or PEG-aldehyde linkers. In contrast, alternative heterobifunctional linkers such as Azido-PEG8-Hydrazide utilize a hydrazide moiety instead of an aldehyde, altering reaction specificity and linkage chemistry [1].

Functional group orthogonality
Class-level inference
Aldehyde + Azide dual handles
vs. mono-functional or hydrazide alternatives
Enables sequential, site-specific conjugation without extra reagents
Review linkage chemistry and stability in workflow
heterobifunctional linker bioorthogonal conjugation orthogonal reactivity

Monodisperse PEG8 for Batch Reproducibility

Ald-CH2-PEG8-azide is a monodisperse PEG crosslinker with a discrete molecular weight of 437.5 g/mol and exact mass of 437.23733 g/mol, in contrast to polydisperse PEG reagents that exhibit molecular weight distributions spanning hundreds to thousands of Daltons . This monodispersity is essential for PROTAC library synthesis, where linker length variation directly impacts degradation efficiency and confounds structure-activity relationship interpretation [1].

Monodispersity identity
Class-level inference
Discrete MW 437.5 g/mol
vs. polydisperse distribution >100 Da
Eliminates linker length heterogeneity as confounding variable
Essential for unambiguous SAR interpretation
monodisperse PEG PROTAC linker purity reproducibility

Favorable Hydrophilic Profile of PEG8 Linker

Ald-CH2-PEG8-azide exhibits a computed XLogP3 value of -0.5, indicating hydrophilic character that promotes aqueous solubility and minimizes non-specific hydrophobic interactions during bioconjugation . The compound contains 26 rotatable bonds and 11 hydrogen bond acceptors, providing substantial conformational flexibility for linker optimization while maintaining water solubility . This physicochemical profile contrasts with shorter PEG linkers (PEG2-PEG4) that offer fewer rotatable bonds and may exhibit reduced aqueous solubility due to lower overall PEG content.

Hydrophilicity profile
Data to verify
Computed XLogP3: -0.5
26 rotatable bonds, 11 HBA
Supports aqueous compatibility, reducing organic co-solvent need
Computed property; experimental solubility may vary
PEG linker solubility XLogP aqueous compatibility

Ald-CH2-PEG8-azide Application Scenarios


PROTAC Linker Optimization for Long Spanning Distances

When designing PROTACs for target proteins where the E3 ligase binding pocket and target protein groove are separated by distances exceeding 3 nm, Ald-CH2-PEG8-azide provides the requisite conformational reach that PEG4 linkers cannot reliably achieve . The PEG8 backbone's extended spanning capability and order-of-magnitude enhancement in ternary complex residence time make it the appropriate linker length for these geometric requirements. Users should procure Ald-CH2-PEG8-azide when linker length optimization screening identifies PEG8 as the optimal tether length for productive ternary complex formation [1].

Sequential Orthogonal Bioconjugation

Ald-CH2-PEG8-azide is specifically suited for workflows requiring sequential, site-specific conjugation where an initial aldehyde-amine or aldehyde-hydrazide ligation is followed by copper-catalyzed or strain-promoted azide-alkyne cycloaddition . The aldehyde group reacts with amines or the N-termini of peptides and proteins to form imine linkages that can be reduced to stable secondary amines, while the azide group remains available for subsequent click chemistry with alkyne-bearing moieties . This dual orthogonal reactivity eliminates the need for separate linker procurement and enables complex bioconjugate architectures in fewer synthetic steps than would be required with mono-functional alternatives.

Monodisperse Linker for Reproducible PROTAC Libraries

For PROTAC library synthesis where linker length heterogeneity would confound structure-activity relationship analysis, Ald-CH2-PEG8-azide provides a monodisperse PEG8 scaffold with a discrete molecular weight of 437.5 g/mol and exact mass of 437.23733 g/mol . This contrasts with polydisperse PEG alternatives that introduce molecular weight distributions spanning >100 Da, which obscures the relationship between linker length and degradation efficiency [1]. Procurement of monodisperse Ald-CH2-PEG8-azide ensures that linker length variation is eliminated as a confounding variable, enabling unambiguous SAR interpretation across PROTAC libraries.

Aqueous Bioconjugation for Solvent-Sensitive Proteins

Ald-CH2-PEG8-azide is appropriate for bioconjugation reactions involving proteins or biomolecules that are denatured by organic co-solvents, owing to its hydrophilic XLogP3 value of -0.5 and aqueous solubility profile . The compound dissolves in water, DMSO, DCM, and DMF, providing formulation flexibility while maintaining the option for entirely aqueous reaction conditions . This property is particularly valuable when conjugating sensitive protein targets, such as antibodies or enzymes, where exposure to high concentrations of DMSO or DMF may compromise biological activity.

Application
Selection Property
Validation Focus
PROTAC linker for long spanning distances
PEG8 backbone length and conformational reach
Ternary complex geometry validation and degradation efficiency
Sequential orthogonal bioconjugation
Orthogonal aldehyde and azide reactive handles
Conjugation sequence verification and linkage stability
Reproducible PROTAC libraries
Monodisperse PEG specification
Linker length homogeneity and SAR reproducibility
Aqueous bioconjugation for sensitive proteins
Hydrophilic profile and aqueous solubility
Protein compatibility under organic co-solvent-free conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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